

# physicochemical properties of D-penta-alanine

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## Compound of Interest

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An In-depth Technical Guide on the Physicochemical Properties of D-penta-alanine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

D-penta-alanine is a pentapeptide consisting of five D-alanine amino acid residues linked by peptide bonds. As the D-enantiomer of the more commonly studied L-penta-alanine, it serves as a crucial model compound in various fields of biochemical and pharmaceutical research. Its simple, homooligomeric structure makes it an ideal system for fundamental studies of peptide conformation, aggregation, and stability.[1][2] Understanding the physicochemical properties of D-penta-alanine is essential for its application in neurological disease research, as a building block in synthetic chemistry, and for developing it as a reference standard in analytical methods.[3] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its characterization.

## Core Physicochemical Properties

The physicochemical characteristics of a peptide are fundamental to its behavior in biological and chemical systems, influencing its solubility, stability, and permeability.[4] The properties of D-penta-alanine are summarized below. As enantiomers, D- and L-penta-alanine share identical physicochemical properties, differing only in their interaction with polarized light and chiral environments. The data presented is based on available information for penta-alanine.

Table 1: Summary of Physicochemical Properties of D-penta-alanine

Property	Value	Source(s)
Molecular Formula	C <sub>15</sub> H <sub>27</sub> N <sub>5</sub> O <sub>6</sub>	[5]
Molecular Weight	373.40 g/mol	[5]
Appearance	White to off-white solid	
Melting Point	>250 °C (with decomposition)	
Solubility	Slightly soluble in water and aqueous acids.[6][7][8]	
pKa (α-amino group)	~7.7 (Estimated from alanine pentapeptide studies)	
pKa (α-carboxyl group)	~3.7 (Estimated from alanine pentapeptide studies)	
LogP (Computed)	-4.0 (XLogP3-AA)	[5]

## Experimental Protocols

Accurate determination of physicochemical properties requires robust and validated experimental methods. The following sections detail standard protocols applicable to the characterization of D-penta-alanine.

### Melting Point Determination by Fast Scanning Calorimetry (FSC)

Peptides like penta-alanine often decompose at high temperatures, making conventional melting point determination challenging.[9] Fast Scanning Calorimetry (FSC) overcomes this by using high heating rates to melt the sample before thermal decomposition can occur.[9][10]

Methodology:

- **Sample Preparation:** A minute amount of the lyophilized D-penta-alanine powder is placed on the FSC sensor chip.
- **Instrumentation:** The measurement is performed using a Fast Scanning Calorimeter.

- **Heating Protocol:** The sample is subjected to a series of heating and cooling cycles at very high rates (e.g., >1000 K/s). An initial rapid heating scan is performed to melt the peptide, followed by a rapid cooling scan to prevent crystallization and form an amorphous state.
- **Measurement:** A subsequent heating scan at a controlled rate is applied to the amorphous sample. The heat flow is measured as a function of temperature.
- **Data Analysis:** The melting point is determined as the onset or peak temperature of the endothermic melting event observed in the thermogram. The enthalpy of fusion can also be calculated from the peak area.[\[10\]](#)

## Aqueous Solubility Determination by Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[\[3\]](#)

Methodology:

- **Sample Preparation:** An excess amount of solid D-penta-alanine is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial or tube.[\[11\]](#)
- **Equilibration:** The resulting suspension is agitated in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[\[9\]](#)
- **Phase Separation:** After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.
- **Quantification:** A carefully measured aliquot of the clear supernatant is removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
- **Calculation:** The measured concentration of the saturated solution represents the solubility of D-penta-alanine under the specified conditions.

## Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining the acid dissociation constants (pKa) of ionizable groups, such as the N-terminal amine and C-terminal carboxylic acid of D-penta-alanine.<sup>[4][12]</sup>

Methodology:

- **System Calibration:** A potentiometer equipped with a calibrated pH electrode is used. The system is calibrated using standard buffers (e.g., pH 4, 7, and 10).<sup>[13]</sup>
- **Sample Preparation:** A precise amount of D-penta-alanine is dissolved in a solution of known ionic strength (e.g., 0.15 M KCl) to maintain a constant background electrolyte concentration.<sup>[13]</sup> The solution is purged with an inert gas like nitrogen or argon to remove dissolved CO<sub>2</sub>, which can interfere with the titration.<sup>[13][14]</sup>
- **Titration:** The peptide solution is made acidic (e.g., to pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl). It is then titrated with small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).<sup>[13]</sup> The pH of the solution is recorded after each addition, allowing the system to equilibrate.<sup>[13]</sup>
- **Data Analysis:** A titration curve (pH vs. volume of titrant added) is generated. The pKa values correspond to the pH at the half-equivalence points. These points are accurately identified as the inflection points on the first derivative plot or the peaks/valleys on the second derivative plot of the titration curve.<sup>[14]</sup>

## Lipophilicity (LogD) Determination by Shake-Flask Method

Lipophilicity is a key predictor of a molecule's absorption and distribution properties.<sup>[15]</sup> For ionizable molecules like peptides, the distribution coefficient (LogD) at a physiological pH is more relevant than the partition coefficient (LogP).<sup>[16]</sup>

Methodology:

- **Phase Preparation:** n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate for 24 hours.<sup>[16]</sup>

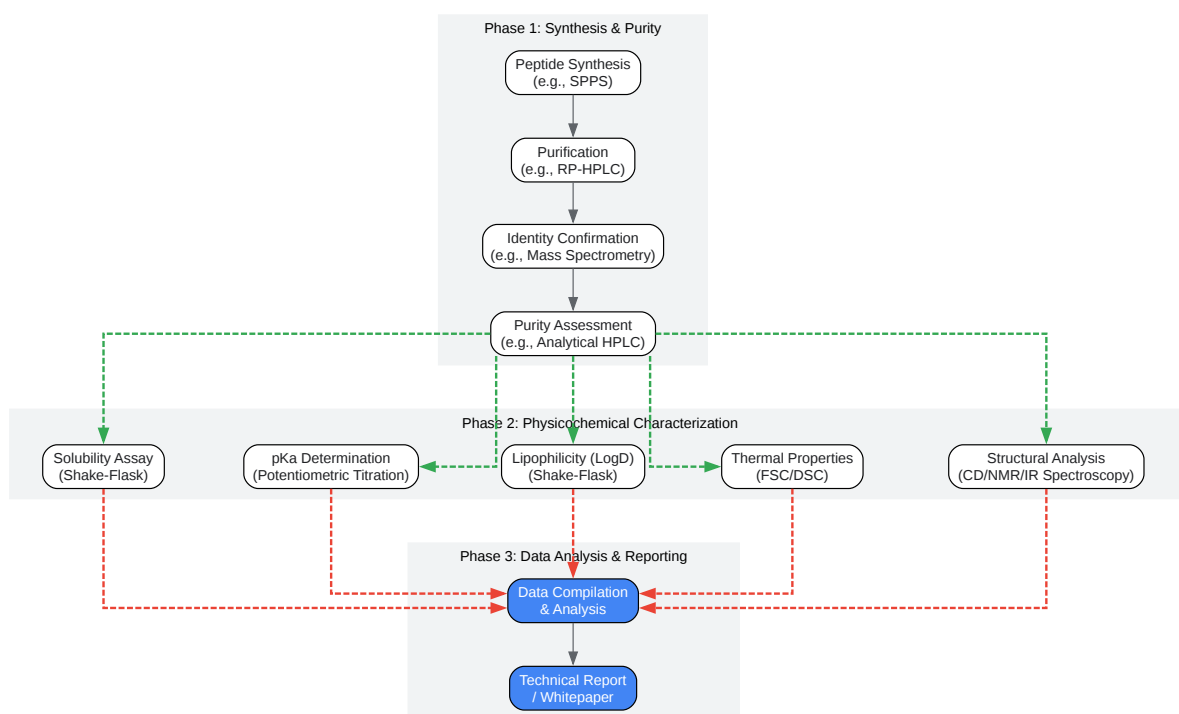
- **Partitioning:** A known amount of D-penta-alanine is dissolved in the buffered aqueous phase. This solution is then mixed with an equal volume of the pre-saturated n-octanol in a vial.
- **Equilibration:** The vial is shaken vigorously for a set period to allow the peptide to partition between the two immiscible phases until equilibrium is reached.[\[15\]](#)[\[17\]](#)
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the aqueous and n-octanol layers.
- **Quantification:** The concentration of D-penta-alanine in both the aqueous and the n-octanol phases is accurately measured, typically by HPLC-UV.[\[3\]](#)
- **Calculation:** The LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:  $\text{LogD} = \log_{10} ([\text{Peptide}]_{\text{n-octanol}} / [\text{Peptide}]_{\text{aqueous}})$

## Visualizations

### Signaling Pathways and Workflows

Currently, D-penta-alanine is not recognized as a signaling molecule with a defined pathway. Its biological relevance is primarily in its role as a component of bacterial peptidoglycan and as a model peptide for biophysical studies.[\[1\]](#)[\[2\]](#)[\[18\]](#) D-alanine itself, however, has been identified as a circadian metabolite that can influence glucose metabolism and NMDAR signaling.[\[19\]](#)[\[20\]](#)

The following diagram illustrates a standard workflow for the comprehensive physicochemical characterization of a synthetic peptide like D-penta-alanine.



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Caption: Physicochemical characterization workflow for a synthetic peptide.

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